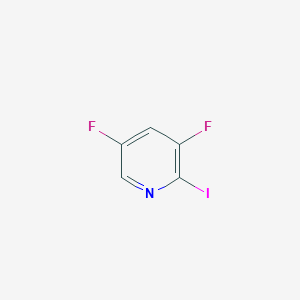

3,5-Difluoro-2-iodopyridine

Description

3,5-Difluoro-2-iodopyridine is a halogenated pyridine derivative featuring fluorine atoms at the 3- and 5-positions and an iodine atom at the 2-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science. The fluorine atoms enhance metabolic stability and modulate electron density, while the iodine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group .

Properties

IUPAC Name |

3,5-difluoro-2-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAGRKHLTBHFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,5-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 3,5-Difluoro-2-iodopyridine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Cross-Coupling Reactions: The compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products include azido, amino, or thiol-substituted pyridines.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3,5-Difluoro-2-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-iodopyridine in various applications is primarily based on its ability to participate in specific chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom facilitates cross-coupling reactions. These properties enable the compound to interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyano-3,5-difluoropyridine

- Structure: Replaces the iodine at position 2 with a cyano (-CN) group.

- Key Differences: Electronic Effects: The cyano group is strongly electron-withdrawing, further deactivating the pyridine ring compared to iodine. This reduces susceptibility to electrophilic substitution but enhances reactivity in nucleophilic aromatic substitution. Applications: Primarily used as a precursor for agrochemicals and ligands in catalysis. The cyano group facilitates further functionalization via hydrolysis or reduction .

- Physicochemical Properties: Higher polarity (logP ~1.2) compared to 3,5-Difluoro-2-iodopyridine (estimated logP ~2.5) due to the cyano group’s electronegativity. Lower molecular weight (156.1 g/mol vs. 256.9 g/mol for the iodinated analog).

Table 1: Structural and Functional Comparison

| Property | 3,5-Difluoro-2-iodopyridine | 2-Cyano-3,5-difluoropyridine |

|---|---|---|

| Molecular Weight | 256.9 g/mol | 156.1 g/mol |

| Substituent at C2 | Iodine | Cyano (-CN) |

| Key Reactivity | Cross-coupling reactions | Nucleophilic substitution |

| LogP (Estimated) | ~2.5 | ~1.2 |

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

- Structure: Features a 2-hydroxypyridinone core with a 3,5-difluorophenyl substituent.

- Key Differences: Hydrogen Bonding: The hydroxyl group at position 2 enables hydrogen bonding, increasing solubility in polar solvents compared to the iodinated analog. This compound is explored in CNS drug discovery .

- Synthetic Utility : Less reactive in cross-coupling due to the absence of a halogen leaving group, limiting its use in metal-catalyzed reactions.

3,5-Dichloropyridine Derivatives

- Structure : Chlorine replaces fluorine at positions 3 and 5; position 2 varies (e.g., carboxamide in ).

- Key Differences :

- Electronegativity and Size : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric and electronic effects. This increases resistance to enzymatic degradation but reduces ring deactivation.

- Applications : Carboxamide derivatives (e.g., 3,5-dichloropyridine-2-carboxamide) are used in kinase inhibitors and antimicrobial agents due to improved target binding .

- Synthetic Challenges : Chlorine’s poor leaving-group ability limits utility in cross-coupling, necessitating harsher reaction conditions.

Table 3: Halogen-Specific Comparisons

| Property | 3,5-Difluoro-2-iodopyridine | 3,5-Dichloropyridine Derivatives |

|---|---|---|

| Halogen Reactivity | I > F | Cl (moderate leaving ability) |

| Metabolic Stability | High (C-F bond strength) | Moderate (C-Cl susceptible to hydrolysis) |

| Common Applications | Radiolabeling, catalysis | Kinase inhibitors, antimicrobials |

Mechanistic Insights from Fluorinated Analog Studies

- DNA Synthesis Inhibition : Evidence from difluorodeoxycytidine (dFdC, a nucleoside analog) demonstrates that difluoro substitution enhances metabolic stability and enzyme affinity (e.g., deoxycytidine kinase Km = 3.6 µM for dFdC vs. 8.8 µM for ara-C) . This suggests that 3,5-Difluoro-2-iodopyridine’s fluorine atoms may similarly improve pharmacokinetics in drug design.

- Membrane Permeation : The 65% higher permeation rate of dFdC compared to ara-C implies that fluorination in pyridine derivatives could enhance cellular uptake.

Biological Activity

3,5-Difluoro-2-iodopyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3,5-Difluoro-2-iodopyridine is characterized by the following features:

- Molecular Formula : CHFI N

- Molecular Weight : 240.98 g/mol

- Structure : The compound contains a pyridine ring with fluorine atoms at the 3 and 5 positions and an iodine atom at the 2 position.

The presence of halogen substituents significantly alters the compound's electronic properties, enhancing its potential interactions with various biological targets such as enzymes and receptors.

The biological activity of 3,5-Difluoro-2-iodopyridine is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s electronic properties, potentially increasing its binding affinity to enzymes or receptors. Additionally, the iodine atom can engage in halogen bonding, which may stabilize interactions with biological targets.

Interaction with Enzymes

Research indicates that 3,5-Difluoro-2-iodopyridine can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which are crucial in drug metabolism. This inhibition could lead to significant implications for drug interactions and pharmacokinetics.

Synthesis Methods

The synthesis of 3,5-Difluoro-2-iodopyridine typically involves halogenation reactions. A common method includes:

- Starting Material : Pyridine derivatives.

- Reagents : Fluorinating agents (e.g., HF) and iodine sources.

- Conditions : Controlled temperatures and reaction times to optimize yield and purity.

This compound can be synthesized using advanced techniques such as continuous flow reactors for large-scale production.

Inhibition Studies

A study investigated the inhibitory effects of 3,5-Difluoro-2-iodopyridine on CYP1A2. Results showed that the compound exhibited a significant binding affinity, leading to a decrease in enzyme activity by approximately 60% at a concentration of 10 µM. This suggests potential applications in drug development where modulation of metabolic pathways is desired.

Comparative Analysis

To better understand the uniqueness of 3,5-Difluoro-2-iodopyridine's biological activity, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Difluoro-3-iodopyridine | Fluorine at positions 2 and 6; iodine at position 3 | Different reactivity due to fluorine positioning |

| 3,5-Dichloro-2,6-difluoro-4-iodopyridine | Chlorine and fluorine substitutions; iodine at position 4 | Greater electron-withdrawing effect from chlorine |

| 3-Chloro-5-fluoro-4-iodopyridine | Chlorine at position 3; fluorine at position 5 | Variation in halogen types affects reactivity |

The distinct arrangement of fluorine and iodine atoms in 3,5-Difluoro-2-iodopyridine contributes to its unique electronic distribution and reactivity patterns compared to other similar compounds.

Applications and Future Directions

Given its promising biological activity, further research into 3,5-Difluoro-2-iodopyridine could lead to its development as a therapeutic agent or agrochemical. Its ability to modulate enzyme activity positions it as a candidate for drug design aimed at enhancing efficacy while minimizing side effects associated with conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.